bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate: is a complex organic compound with a molecular formula of C29H55N2O5P. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate involves multiple steps, including the preparation of the cyclohexyl and piperazinyl intermediates. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the phosphonate ester bond
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The piperazinyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, although not used clinically.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing it to inhibit or activate certain biochemical pathways. The piperazinyl group may interact with neurotransmitter receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds include:
Bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [®-1,3-benzodioxol-4-yl (hydroxy)methyl]phosphonate: Shares a similar cyclohexyl structure but differs in the substituent groups.
Bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate: Similar in structure but with different functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C29H55N2O5P |
---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
1-[4-[(2S)-3-bis[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy]phosphoryl-2-hydroxypropyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C29H55N2O5P/c1-20(2)26-10-8-22(5)16-28(26)35-37(34,36-29-17-23(6)9-11-27(29)21(3)4)19-25(33)18-30-12-14-31(15-13-30)24(7)32/h20-23,25-29,33H,8-19H2,1-7H3/t22-,23-,25+,26+,27+,28-,29-/m1/s1 |
InChI Key |
WOJXCOPRZJDAKW-MHFHECCJSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C[C@H](CN2CCN(CC2)C(=O)C)O)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(CC(CN2CCN(CC2)C(=O)C)O)OC3CC(CCC3C(C)C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.